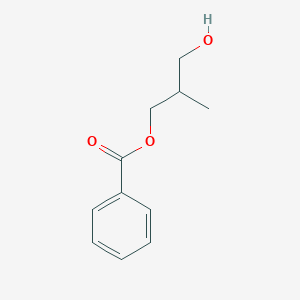

(3-hydroxy-2-methylpropyl) benzoate

Description

(3-Hydroxy-2-methylpropyl) benzoate is a benzoic acid ester derivative characterized by a hydroxylated branched alkyl chain (3-hydroxy-2-methylpropyl) esterified to the benzoate moiety. Its molecular formula is C₁₁H₁₄O₃ (molecular weight: 194.23 g/mol). The compound is chiral, with the (S)-enantiomer being utilized in asymmetric synthesis, such as the production of (-)-2-methyl-3-oxopropyl benzoate via oxidation with (diacetoxyiodo)benzene and TEMPO . This compound serves as a chiral building block in organic synthesis, particularly in the preparation of bioactive molecules and intermediates for pharmaceuticals.

Properties

CAS No. |

112057-72-4 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

benzoic acid;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |

InChI Key |

WZVYKLJKGOBBRL-UHFFFAOYSA-N |

SMILES |

CC(CO)COC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CO)CO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Diazotization : Conducted at 0–15°C to stabilize the diazonium intermediate.

-

Hydrolysis/Esterification : Heated to 50–66°C for 4–16 hours, yielding a mixture of 3-hydroxy-2-methylbenzoate (hydrolysis product) and 3-methoxy-2-methylbenzoate (methanolysis product).

-

Molar Ratios : 1:1.02–1.5 (amine:diazotizing agent) ensures complete conversion.

Example Protocol :

-

300 g of 3-amino-2-methylbenzoic acid, 3000 g methanol, and 686 g nitrosyl sulfuric acid (1.02 eq) react at 64–66°C for 8–16 hours. Post-reaction HPLC shows <1% residual starting material.

Separation and Purification via Reduced-Pressure Distillation

The crude mixture is subjected to fractional distillation under vacuum (80–100 Pa). Methyl 3-hydroxy-2-methylbenzoate distills at 120–130°C, while the methoxy analog separates at 106–110°C. This step achieves >99.5% purity for the methoxy derivative and 98.5% for the hydroxy product, as validated by gas chromatography (GC).

Optimization Insights :

-

Solvent Recovery : >90% methanol is reclaimed during initial distillation.

-

Extraction : n-Butyl acetate extracts residual organics from aqueous layers, minimizing product loss.

Alternative Esterification and Etherification Routes

Rasayan Journal details a divergent pathway starting from 3-hydroxybenzoic acid (Fig. 2a). Esterification with methanol and sulfuric acid produces methyl 3-hydroxybenzoate, which is etherified with alkyl halides (e.g., butyl bromide) under reflux with potassium carbonate. Subsequent hydrolysis yields 3-alkoxybenzoic acids, which are condensed with methyl 3-hydroxybenzoate using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form hybrid esters.

Key Data :

-

Etherification Yield : 85–92% for butyl, pentyl, and hexyl derivatives.

-

Hybrid Ester Purity : Confirmed by -NMR and elemental analysis (>98%).

Comparative Analysis of Methodologies

The hydrogenation-diazotization route excels in scalability and yield, while the esterification-etherification approach offers modularity for derivative synthesis.

Scientific Research Applications

(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of (3-hydroxy-2-methylpropyl) benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester functional group.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3-hydroxy-2-methylpropyl) benzoate with other benzoate esters, highlighting structural variations, physicochemical properties, and applications.

Role in Asymmetric Catalysis

The compound’s chiral center makes it valuable in dinuclear zinc-catalyzed reactions for desymmetrizing prochiral diols, producing enantiomerically enriched building blocks for pharmaceuticals .

Comparison with Pharmaceutical Benzoates

Rizatriptan benzoate demonstrates how benzoate salts enhance drug bioavailability.

Environmental and Microbial Degradation

Microbial pathways involved in benzoate degradation (e.g., Rhodococcus sp.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (3-hydroxy-2-methylpropyl) benzoate, and how can reaction parameters optimize yield and purity?

- Methodology : The compound is synthesized via esterification of 3-hydroxybenzoic acid with 2-methylpropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Critical parameters include:

- Catalyst concentration : Excess acid catalyst (1–5 mol%) accelerates esterification but may increase side reactions.

- Temperature : Reflux conditions (~120–140°C) improve reaction kinetics but require careful control to avoid decomposition.

- Purification : Post-synthesis, fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate the ester. Yield optimization (typically 60–85%) depends on removing water via Dean-Stark traps during reflux .

Q. Which analytical techniques are most effective for characterizing (3-hydroxy-2-methylpropyl) benzoate, and what spectral markers should researchers prioritize?

- Methodology :

- NMR Spectroscopy : ¹H NMR reveals the hydroxyl proton (δ 5.2–5.5 ppm, broad singlet) and ester methyl groups (δ 1.2–1.4 ppm, triplet for 2-methylpropyl). ¹³C NMR confirms the ester carbonyl (δ 167–170 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) typically shows a molecular ion peak [M+H]⁺ at m/z corresponding to C₁₂H₁₆O₃ (exact mass calculated as 208.21 g/mol). Fragmentation patterns include loss of the 2-methylpropyl group (−72 Da) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity using mobile phases like acetonitrile/water (70:30 v/v) .

Advanced Research Questions

Q. How do structural modifications in (3-hydroxy-2-methylpropyl) benzoate influence its antimicrobial activity in pharmaceutical formulations?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzene ring or alkyl chain. Test antimicrobial efficacy via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli.

- Excipient Interactions : Co-formulate with surfactants (e.g., polysorbate 80) and assess synergy using time-kill curves. Enhanced activity is attributed to improved membrane permeability .

Q. What are the metabolic pathways of (3-hydroxy-2-methylpropyl) benzoate under anaerobic conditions, and how do microbial consortia affect degradation thresholds?

- Methodology :

- Microbial Degradation Studies : Incubate the compound with syntrophic cocultures (e.g., Desulfovibrio spp.) in anaerobic chambers. Monitor benzoate degradation via GC-MS and acetate accumulation via ion chromatography.

- Inhibition Analysis : Acetate concentrations >65 mM inhibit degradation kinetics (uncompetitive inhibition model). Measure H₂ and formate levels to assess interspecies electron transfer .

Q. How can computational modeling predict the interaction of (3-hydroxy-2-methylpropyl) benzoate with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 or bacterial efflux pumps). Prioritize binding affinity (ΔG) and hydrogen-bonding interactions.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.